molecular formula C7H7N3 B1589137 1H-Indazol-1-amine CAS No. 33334-08-6

1H-Indazol-1-amine

Cat. No.: B1589137
CAS No.: 33334-08-6
M. Wt: 133.15 g/mol
InChI Key: ZWUUZXDACSQYMI-UHFFFAOYSA-N
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Description

1H-Indazol-1-amine is a heterocyclic compound . It is an important part of many natural products and marketed drugs . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment .


Synthesis Analysis

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H-indazole includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include N–N bond formation employing oxygen as the terminal oxidant . A new practical synthesis of 1H-indazole is presented .

Scientific Research Applications

Synthesis and Catalysis

Rhodium/Copper Catalysis : The efficient synthesis of 1H-indazoles has been achieved using nitrosobenzenes as aminating agents via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling. This method is notable for its redox-neutral conditions, high efficiency, and functional group tolerance, highlighting its utility in organic synthesis (Wang & Li, 2016).

Copper-Catalyzed One-Pot Synthesis : A one-pot, three-component synthesis involving copper catalysis has been developed for 2H-indazoles, demonstrating a broad substrate scope and high functional group tolerance. This method emphasizes the role of copper in C-N and N-N bond formations, offering a streamlined approach to indazole synthesis (Rajesh Kumar et al., 2011).

Cobalt/Copper-Catalyzed C-H Activation : The cooperative catalysis by cobalt and copper for C-H activation of imidate esters, coupled with oxidative coupling with anthranils, facilitates an efficient synthesis of 1H-indazoles. This method leverages anthranil as both aminating reagent and organic oxidant, underscoring the potential for catalytic innovation in indazole synthesis (Li et al., 2016).

Materials Science

Corrosion Inhibition of Copper : Novel alkyl-chain indazole derivatives have been synthesized and evaluated as corrosion inhibitors for copper. These studies have shown significant potential in developing protective coatings, with the double alkyl-chain indazole derivatives exhibiting superior performance. This application is critical in materials science, especially in extending the lifespan and performance of copper-based materials (Qiang et al., 2018).

Medicinal Chemistry

Antitumor Activity : Indazole derivatives have been investigated for their antitumor activities. For instance, a specific indazole derivative was synthesized and evaluated for its structural properties and efficacy against cancer cell lines, indicating the potential for developing new therapeutic agents based on the indazole core structure (Lu et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 1H-Indazol-1-amine are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

This compound interacts with its targets, the tyrosine kinases, by binding effectively with the hinge region of these enzymes . This interaction inhibits the enzymatic activity of the tyrosine kinases, thereby disrupting the signal transduction cascades they are involved in .

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects various biochemical pathways. For instance, it has been demonstrated that this compound can affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Pharmacokinetics

The compound’s ability to bind effectively with the hinge region of tyrosine kinases suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and the induction of apoptosis . For example, one derivative of this compound exhibited a potent anti-proliferative activity against the K562 cell line .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity of Hep-G2 . This indicates that the chemical environment of this compound can impact its biological activity.

Safety and Hazards

1H-Indazol-1-amine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use personal protective equipment, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

1H-Indazol-1-amine has shown great antitumor activity and could be a promising scaffold to develop an effective and low-toxic anticancer agent . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Properties

IUPAC Name

indazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-10-7-4-2-1-3-6(7)5-9-10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUUZXDACSQYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472031
Record name 1H-Indazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33334-08-6
Record name 1H-Indazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2.2 g(55 mmol) of sodium hydroxide in 30 ml of water was added 1.33 g(10 mmol) of 1H-indazole and ethanol was slowly added at 50° C. until the reaction mixture was dissolved thoroughly. The resulting mixture was heated to 55° C. and 2.83 g(25 mmol) of hydroxylamine-O-sulfonic acid was slowly added over 30 min with vigorous stirring followed by further stirring for 30 min. After completion of reaction, the resulting precipitate was filtered off, and the filtrate was extracted with dichloromethane(30 ml×2), dried over anhydrous magnesium sulfate and concetrated under the reduced pressure. The concentrate was chromatographed over silica gel using 10% ethyl acetate/dichloromethane as an eluent. The fractions containing the desired product were concentrated under the reduced pressure and crystallized from benzene/petroleum ether to give 0.63 g of the desired compound(47%).
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Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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